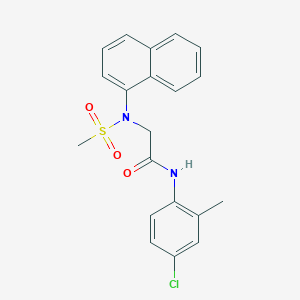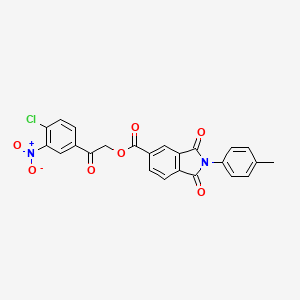![molecular formula C12H15N3OS B3675773 N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B3675773.png)
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2-thiophenecarboxamide
Übersicht
Beschreibung
“N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2-thiophenecarboxamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The imidazole ring in the compound contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Wirkmechanismus
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2-thiophenecarboxamide works by inhibiting the fungal enzyme CYP51, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting CYP51, this compound disrupts the integrity of fungal cell membranes, leading to fungal cell death.
Biochemical and Physiological Effects:
In addition to its antifungal activity, this compound has been shown to have minimal toxicity in vitro and in vivo. It has also been found to have good pharmacokinetic properties, including high bioavailability and long half-life, making it an attractive candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2-thiophenecarboxamide in lab experiments is its potent antifungal activity, which allows for the study of fungal infections in vitro and in vivo. However, one limitation is that this compound is a relatively new drug, and more research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2-thiophenecarboxamide. One area of interest is the development of combination therapies that include this compound and other antifungal drugs to enhance efficacy and reduce the risk of resistance. Another area of interest is the study of this compound in the treatment of other fungal infections, such as cryptococcosis and aspergillosis. Finally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, which will be important for its future development and clinical use.
In conclusion, this compound is a promising antifungal drug that has shown potent antifungal activity and minimal toxicity in vitro and in vivo. Further research is needed to fully understand its potential applications and limitations, but its unique mechanism of action and good pharmacokinetic properties make it an attractive candidate for further development.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2-thiophenecarboxamide has been studied extensively for its potential use in treating fungal infections, including vulvovaginal candidiasis, onychomycosis, and invasive candidiasis. In vitro studies have shown that this compound exhibits potent antifungal activity against a wide range of Candida species, including fluconazole-resistant strains. In vivo studies have also demonstrated the efficacy of this compound in treating fungal infections in animal models.
Safety and Hazards
While specific safety and hazard information for “N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2-thiophenecarboxamide” is not available, it’s important to note that safety precautions should always be taken while handling chemical substances. Some imidazole derivatives can be toxic if swallowed and cause severe skin burns and eye damage .
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-10-3-4-11(17-10)12(16)14-5-2-7-15-8-6-13-9-15/h3-4,6,8-9H,2,5,7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMSSWBMCUIDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B3675703.png)

![2-({N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B3675727.png)
![N-[4-({[(4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3675738.png)
![4-isopropoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3675741.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3675743.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3675748.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3675751.png)




![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3675779.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3675786.png)
